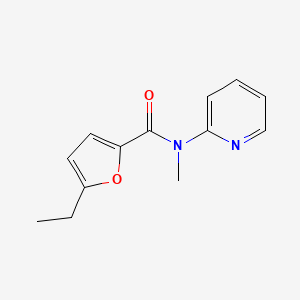
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide, also known as JNJ-1661010, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been found to have significant effects on the central nervous system.
Mechanism of Action
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide works by modulating the activity of certain neurotransmitters in the brain, specifically the GABA and glutamate systems. It acts as a positive allosteric modulator of the GABA-B receptor, which results in an increase in the inhibitory effects of GABA. It also acts as a negative allosteric modulator of the glutamate receptor, which results in a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects:
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of GABA in the brain, which results in an increase in the inhibitory effects of GABA. It has also been shown to decrease the levels of glutamate in the brain, which results in a decrease in the excitatory effects of glutamate.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its specificity for the GABA and glutamate systems. This allows researchers to study the effects of modulating these neurotransmitter systems in a more targeted manner. However, one of the limitations of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Future Directions
There are several potential future directions for the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide. One area of research could be the development of more potent analogs of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide that could be used in lower concentrations. Another area of research could be the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in the treatment of other neurological disorders could also be explored.
Synthesis Methods
The synthesis of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate compound is then reacted with ethyl iodide to form 5-ethyl-N-methyl-2-acetylfuran. Finally, the carboxamide group is introduced by reacting the intermediate compound with 2-pyridinecarboxylic acid.
Scientific Research Applications
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-7-8-11(17-10)13(16)15(2)12-6-4-5-9-14-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRNWBGWSDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)
![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)